

# Application Notes and Protocols for the GC-MS Analysis of Allyl Cyclohexanepropionate

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## Compound of Interest

Compound Name: *Allyl cyclohexanepropionate*

Cat. No.: *B1218758*

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## Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of **Allyl cyclohexanepropionate**, a common fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are intended for use by researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development. This guide includes comprehensive information on sample preparation, instrumental parameters, and data analysis.

## Introduction

**Allyl cyclohexanepropionate** (CAS No. 2705-87-5) is a synthetic fragrance ingredient with a sweet, fruity, pineapple-like aroma.<sup>[1]</sup> It is widely used in perfumes, cosmetics, and other consumer products. The accurate and reliable identification and quantification of **Allyl cyclohexanepropionate** are crucial for quality control, regulatory compliance, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile organic compounds in complex matrices.<sup>[2][3]</sup>

## Experimental Protocols

### Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For straightforward analysis of the pure compound or in simple solvent mixtures, direct injection after dilution is sufficient. For more complex matrices such as cosmetics or environmental samples, an extraction and concentration step is necessary.

#### Protocol 2.1.1: Direct Liquid Injection (for pure substance or simple solutions)

- Accurately weigh approximately 10 mg of **Allyl cyclohexanepropionate** standard.
- Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol, ethanol, or hexane) to create a stock solution of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For analysis of a sample solution, dilute an appropriate volume with the chosen solvent to fall within the calibration range.
- Vortex the solutions for 30 seconds to ensure homogeneity.
- Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.

#### Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME) (for complex matrices)

This technique is ideal for isolating volatile analytes from complex liquid or solid samples, minimizing matrix effects.<sup>[4]</sup>

- Accurately weigh a representative amount of the sample (e.g., 1-5 g of a cosmetic cream) into a 20 mL headspace vial.
- If the sample is solid, add a small amount of deionized water to facilitate the release of volatiles.
- Seal the vial tightly with a PTFE/silicone septum.
- Place the vial in a heating block or the autosampler's incubator at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

- Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined extraction time (e.g., 10-20 minutes) with continuous agitation.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

## GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix. These are based on typical methods for fragrance and ester analysis.<sup>[5][6]</sup>

Table 1: GC-MS Instrumental Parameters

Parameter	Value/Setting
Gas Chromatograph	
GC System	Agilent 7890B GC with 5977A MSD (or equivalent)
Injector	Split/Splitless
Injector Temperature	250 °C
Injection Volume	1 µL (for liquid injection)
Split Ratio	50:1 (can be adjusted based on concentration)
Carrier Gas	Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min
GC Column	DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like DB-FATWAX UI for enhanced separation of some fragrance compounds.
Oven Program	Initial temperature 60 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer	
MS Transfer Line Temp.	280 °C
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Acquisition Mode	Full Scan (m/z 40-400) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.

## Data Presentation

### Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of **Allyl cyclohexanepropionate**.

Table 2: Quantitative Data for **Allyl cyclohexanepropionate**

Parameter	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>2</sub>	[7]
Molecular Weight	196.29 g/mol	[7]
Kovats Retention Index (Standard non-polar column)	1405 - 1407	[7]
Kovats Retention Index (Standard polar column)	1778 - 1826	[7]

### Mass Spectral Data

The mass spectrum of **Allyl cyclohexanepropionate** is characterized by a specific fragmentation pattern under electron ionization. The molecular ion peak (M<sup>+</sup>) at m/z 196 may be of low abundance or absent.

Table 3: Major Mass Spectral Fragments of **Allyl cyclohexanepropionate**

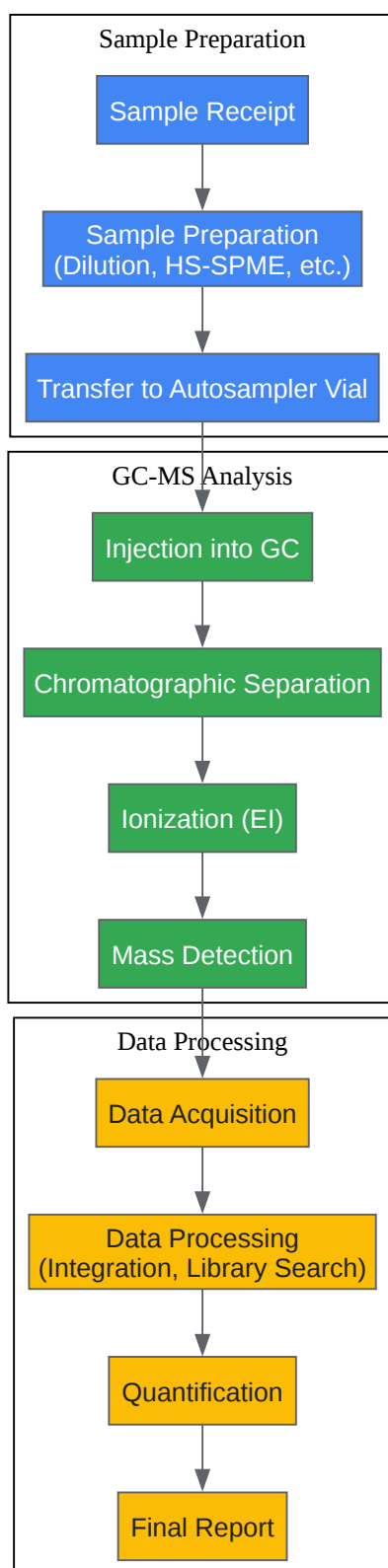
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Ion
41	99.99	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
55	81.68	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
95	62.00	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>
100	38.90	[C <sub>6</sub> H <sub>12</sub> O] <sup>+</sup>
39	35.43	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Data obtained from PubChem, Spectra ID: 28350.[7]

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **Allyl cyclohexanepropionate**.



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**Figure 1.** General workflow for the GC-MS analysis of **Allyl cyclohexanepropionate**.

## Logical Relationship of GC-MS Components

This diagram shows the logical connection and flow of the sample and data through the components of a GC-MS system.



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